CID 71352035
Description
This absence highlights a critical gap in the available literature, as none of the studies or databases cited address CID 71352035’s properties, synthesis, or applications. For example:
Without foundational data, such as molecular structure, biological activity, or physicochemical properties, a comprehensive introduction to this compound cannot be constructed from the provided sources.
Properties
Molecular Formula |
Gd5Sn3 |
|---|---|
Molecular Weight |
1142.4 g/mol |
InChI |
InChI=1S/5Gd.3Sn |
InChI Key |
CIGQPLSXUWRBBL-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Gd].[Gd].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71352035 involves specific synthetic routes and reaction conditions. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
CID 71352035 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
CID 71352035 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be utilized in studies involving cellular mechanisms and pathwaysAdditionally, it is used in industrial processes for the production of specialized materials .
Mechanism of Action
The mechanism of action of CID 71352035 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The lack of direct information about CID 71352035 precludes a targeted comparison. However, the evidence provides methodologies and frameworks for comparing compounds using PubChem CIDs, which can be extrapolated to guide future analyses:
Structural and Functional Comparison Frameworks
Betulin-Derived Inhibitors (): Betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) are structurally related triterpenoids. Comparisons focus on functional group modifications (e.g., hydroxylation, esterification) and their impact on substrate binding or inhibition potency . Example data table from :
| Compound | CID | Key Functional Groups | Biological Target |
|---|---|---|---|
| Betulin | 72326 | Hydroxyl, alkene | Steroid transporters |
| 3-O-caffeoyl betulin | 10153267 | Caffeoyl ester | Enhanced inhibitory activity |
- Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) differ by a methyl group, altering hydrophobicity and bioactivity .
- Compounds are compared using physicochemical descriptors (e.g., logP, molecular weight, placental transfer class). For instance, tubocurarine (CID 6000) is analyzed alongside analogs with similar descriptors to predict pharmacokinetic behavior .
Proposed Approach for this compound
If structural data for this compound were available, comparisons would involve:
- Structural Overlays : 3D alignment with analogs to assess steric and electronic similarities (as in ’s steroid backbone overlays) .
- QSAR Modeling : Relating descriptor data (e.g., logP, polar surface area) to biological activity, following ’s methodology .
- Cheminformatics Tools: Leveraging PubChem’s chemical similarity search (noted in ) to identify analogs and generate heatmaps of shared properties .
Limitations and Recommendations
Data Deficiency : The absence of this compound in the provided evidence underscores the need to consult additional databases (e.g., PubChem, ChEMBL) or experimental studies.
Methodological Gaps : While , and 12 offer comparison frameworks, they lack universal applicability to uncharacterized compounds like CID 71352033.
Validation : Cross-referencing with spectral data (e.g., NMR, MS) or in vitro assays, as described in and , would be essential for robust comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
